molecular formula C7H15NO3 B2502844 (2S)-2-Amino-3-(2-methylpropoxy)propanoic acid CAS No. 2126143-42-6

(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid

Cat. No. B2502844
CAS RN: 2126143-42-6
M. Wt: 161.201
InChI Key: WOWUEKKBANWFSQ-LURJTMIESA-N
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Description

Synthesis Analysis

The first paper describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for the synthesis of an orally active antagonist of the platelet fibrinogen receptor. The synthesis involves the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . This method could potentially be adapted for the synthesis of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid" by altering the starting materials and reaction conditions to introduce the 2-methylpropoxy group.

Molecular Structure Analysis

The second and third papers discuss the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in combination with acetic acid and water. The structure is monoclinic with specific lattice parameters and is stabilized by hydrogen bonds. The indole ring is essentially planar, and the crystal structure's geometry is similar to related compounds . While the compound is not an indole derivative, the discussion on crystallography and hydrogen bonding can be relevant when considering the molecular structure of "this compound."

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "this compound." However, based on the synthesis methods and molecular interactions described, one could infer that similar amino acid derivatives might undergo reactions that involve the amino group, such as transamination or coupling reactions, and the carboxylic acid group, such as esterification or amidation .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure, hydrogen bonding, and molecular geometry are discussed in the context of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . These properties are crucial for understanding the solubility, stability, and reactivity of amino acid derivatives. For "this compound," similar analyses would be required to determine its physical and chemical properties, which are essential for its potential application in pharmaceuticals or as a building block in organic synthesis.

Scientific Research Applications

Hydrogen Bonding and Polymorphism

The study by Podjed & Modec (2022) investigates the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, including compounds structurally related to (2S)-2-Amino-3-(2-methylpropoxy)propanoic acid. The research highlights the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the structural polymorphism of these salts, emphasizing the chemical's role in understanding molecular interactions and crystal engineering. This investigation provides insights into the molecular architecture and potential applications in designing materials with specific crystallographic properties (Podjed & Modec, 2022).

Computational Peptidology and Antifungal Tripeptides

In the domain of computational peptidology, Flores-Holguín, Frau, & Glossman-Mitnik (2019) conducted a study on a group of antifungal tripeptides, examining their molecular properties and structures to predict their reactivity descriptors. Although the specific compound was not directly mentioned, the methodology and conceptual framework presented in this research could be applicable to studying the reactivity and bioactivity scores of similar compounds, providing a foundation for drug design and understanding the chemical reactivity of peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Asymmetric Biocatalysis

Li et al. (2013) explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. While the direct application of this compound was not discussed, the study's focus on enantioselective catalysis and the use of microbial strains for producing pharmaceutical intermediates underlines the potential of biocatalysis in generating enantiomerically pure compounds, which could extend to the synthesis and application of the compound (Li et al., 2013).

Synthesis and Characterization of Polyaspartic Acid Derivative

Shi et al. (2017) synthesized a polyaspartic acid derivative using a novel approach that might offer insights into the manipulation of similar compounds for industrial applications. The study emphasizes the importance of structural characterization and evaluation of scale and corrosion inhibition performance, demonstrating the broader applicability of such compounds in material science and environmental engineering (Shi et al., 2017).

Mechanism of Action

The mechanism of action of “(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid” is not known as it does not appear to be a well-studied compound .

Safety and Hazards

The safety and hazards associated with “(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid” are not known as it does not appear to be a well-studied compound .

properties

IUPAC Name

(2S)-2-amino-3-(2-methylpropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWUEKKBANWFSQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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